
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide, also known as DMSPS, is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. DMSPS is a member of the pyridine sulfonamide family of compounds, which have been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. In cancer, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In viral infections, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the replication of viruses by interfering with viral gene expression and assembly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is its broad-spectrum activity against various diseases, which makes it a potentially useful therapeutic agent. Another advantage is its relatively low toxicity, which makes it a safe compound for use in lab experiments. One limitation of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as autoimmune diseases and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, research could be conducted to improve the solubility of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide, which would make it easier to work with in lab experiments.
Synthesemethoden
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-methylprop-2-enylthiourea with 3-bromopyridine-2-sulfonic acid, followed by N,N-dimethylation of the resulting product. The final product is obtained by recrystallization and purification.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-9(2)8-16-11-6-5-10(7-12-11)17(14,15)13(3)4/h5-7H,1,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPPESRXVVMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

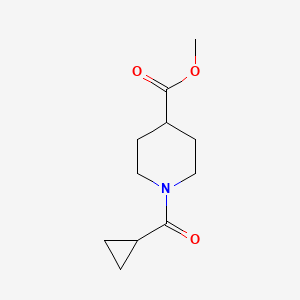
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
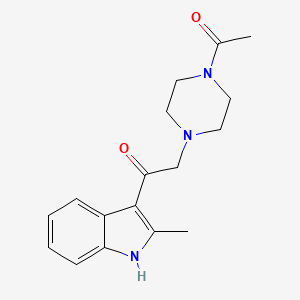
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
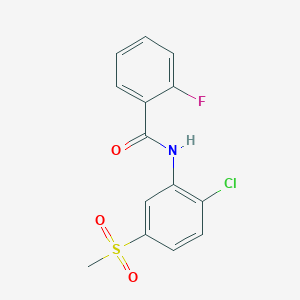
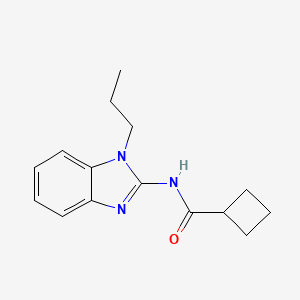
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
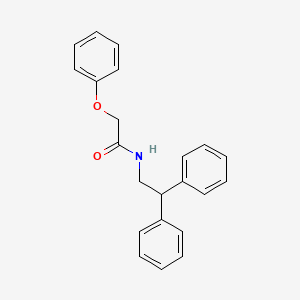
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)